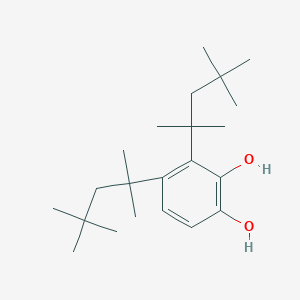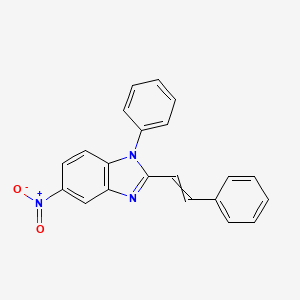![molecular formula C13H20N2Si B14253976 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- CAS No. 402519-09-9](/img/structure/B14253976.png)
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-: is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. The addition of a trimethylsilyl group to the propyl chain enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- can be synthesized through several methods. One common approach involves the reaction of benzimidazole with 3-(trimethylsilyl)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Substitution: Halogens, organometallic compounds; reactions are performed in organic solvents with appropriate catalysts.
Major Products: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)-1H-benzotriazole: Another trimethylsilyl-substituted heterocycle with similar chemical properties.
1-(Trimethylsilyl)-1H-imidazole: A related compound with a trimethylsilyl group attached to an imidazole ring.
Uniqueness: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- stands out due to its unique combination of benzimidazole and trimethylsilyl functionalities, providing enhanced stability, reactivity, and versatility in various applications .
Eigenschaften
CAS-Nummer |
402519-09-9 |
|---|---|
Molekularformel |
C13H20N2Si |
Molekulargewicht |
232.40 g/mol |
IUPAC-Name |
3-(benzimidazol-1-yl)propyl-trimethylsilane |
InChI |
InChI=1S/C13H20N2Si/c1-16(2,3)10-6-9-15-11-14-12-7-4-5-8-13(12)15/h4-5,7-8,11H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
QTLUGDNVZRYVPB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCN1C=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



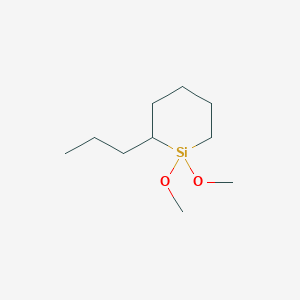
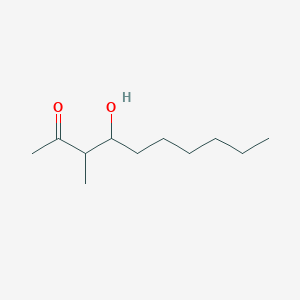
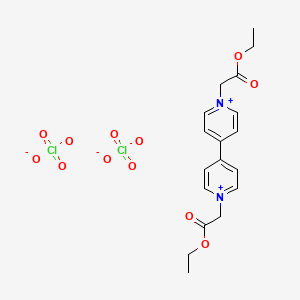
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
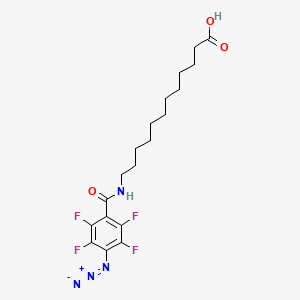

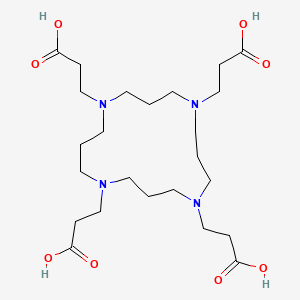
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
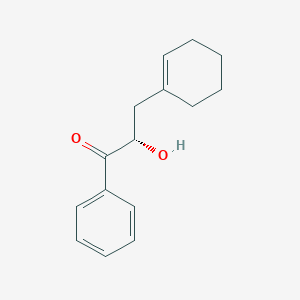
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)

